molecular formula C8H19BrOSi B108353 (2-Bromoethoxy)-tert-butyldimethylsilane CAS No. 86864-60-0

(2-Bromoethoxy)-tert-butyldimethylsilane

Cat. No. B108353
CAS RN: 86864-60-0
M. Wt: 239.22 g/mol
InChI Key: JBKINHFZTVLNEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2-Bromoethoxy)-tert-butyldimethylsilane involves several key reactions. For instance, the synthesis of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its derivatives is achieved through Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion reactions . Similarly, 2-(tert-butyldimethylsiloxy)thiophene is utilized as a versatile carbon nucleophile in the synthesis of anti-HIV compounds . These methods highlight the versatility of tert-butyldimethylsilyl-protected compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds containing the tert-butyldimethylsilyl group is characterized by the presence of the silicon atom bonded to two methyl groups, a tert-butyl group, and an oxygen atom. This silyl ether moiety is a common protective group in organic chemistry due to its stability and ease of introduction and removal under specific conditions. The papers provided do not directly analyze the molecular structure of (2-Bromoethoxy)-tert-butyldimethylsilane, but they do confirm the structures of synthesized compounds through IR and multinuclear NMR spectroscopy .

Chemical Reactions Analysis

The tert-butyldimethylsilyl-protected compounds undergo various chemical reactions. For example, the reaction of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone with cyanocuprates demonstrates excellent diastereoselectivity, leading to the formation of trans- and cis-addition products . Additionally, the synthesis of alkenyl-substituted methyl 2-(tert-butyldimethylsiloxy)cyclopropanecarboxylates involves reactions with electrophiles and reduction with LiAlH4 to afford trans-2-(tert-butyldimethylsiloxy)-1-(hydroxymethyl)cyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyldimethylsilyl-protected compounds are influenced by the protective group. These properties are not explicitly discussed in the provided papers, but it is known that the tert-butyldimethylsilyl group increases the hydrophobicity and steric bulk of the molecule, which can affect its reactivity and solubility. The stability of these compounds at room temperature varies, as demonstrated by the stability of tert-butoxychloromethylphenylsilane for a week at room temperature before undergoing disproportionation .

Scientific Research Applications

Application in Palladium-Catalyzed Cascade Cross Couplings

(2-Bromoethoxy)-tert-butyldimethylsilane is used in palladium-catalyzed intra/intermolecular cascade cross couplings. A study demonstrated the preparation of certain compounds involving this silane, which were then subjected to palladium-catalyzed reactions to yield products like indene analogues and cross-conjugated tetraenes (Demircan, 2014).

Role in Thin Film Production

In the field of "lab on a chip" devices, thin polydimethylsiloxane (PDMS) films are essential. Research has explored the use of tert-butyldimethylsilane derivatives in the production of these thin films, presenting an alternative to hexane dilution, which is beneficial for not swelling the underlying PDMS substrate (Koschwanez, Carlson, & Meldrum, 2009).

Synthesis of Novel Compounds

The silane derivative has been used in the synthesis of unique molecules. For instance, starlike molecules with arms consisting of a tert-butyldimethylsilyloligothienylenedimethylsilyl unit were synthesized, showing significant fluorescence quantum yields (Ishikawa et al., 2001).

Applications in Chemical Probes

In the development of chemical probes, derivatives of tert-butyldimethylsilane, like tert-butyldimethylsilane 6-acetyl-2-naphtholate, have been synthesized. These probes have shown high sensitivity and selectivity for fluoride ions, featuring mechanisms involving the cleavage of the Si-O bond (Hou, Chen, & Song, 2014).

Safety And Hazards

For a related compound “2-(2-Bromoethoxy)tetrahydro-2H-pyran”, it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

While specific future directions for “(2-Bromoethoxy)-tert-butyldimethylsilane” are not available, a new class of bromide-based nonflammable electrolytes for sodium metal batteries using flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent has been reported .

properties

IUPAC Name

2-bromoethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKINHFZTVLNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394126
Record name (2-Bromoethoxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethoxy)-tert-butyldimethylsilane

CAS RN

86864-60-0
Record name (2-Bromoethoxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(t-Butyldimethylsiloxy)ethylbromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following a published procedure,24 2-bromoethanol (10.0 mL, 141 mmol) was added to a mixture of imidazole (12.5 g, 184 mmol) and tert-butyldimethylsilyl chloride (21.1 g, 140 mmol) in anhydrous DMF (25 mL). The reaction mixture was stirred at room temperature for 12 h. Water and diethyl ether were added. The phases were separated. The aqueous phase was extracted with diethyl ether. The combined organic phases were washed with water and brine. The solution was dried (Na2SO4). Evaporation of the solvent followed by bulb-to-bulb distillation (40-45° C./0.05 mmHg) yielded a colorless liquid (32.5 g, 97%): IR (film, νmax cm−1) 2951, 2859, 1471; 1H NMR δ 0.07 (s, 6H), 0.89 (s, 9H), 3.36-3.41 (m, 2H), 3.85-3.90 (m, 2H); 13C NMR δ −5.06, 18.49, 26.04, 33.45, 63.74; EI-MS 137/139, 181/183, calcd 238.0389 (C8H19BrOSi); Anal. Calcd C, 40.17; H, 8.01. Found: C, 40.55; H, 8.25.
Quantity
10 mL
Type
reactant
Reaction Step One
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12.5 g
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reactant
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21.1 g
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reactant
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25 mL
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solvent
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Yield
97%

Synthesis routes and methods II

Procedure details

2 g of ethylene bromohydrin and 2.4 g of imidazole were dissolved in 40 ml of N,N-dimethylformamide, to which 2.65 g of t-butyldimethylsilyl chloride were added at room temperature. After completion of the reaction, benzene was added, followed by washing with water and a sodium hydrogencarbonate aqueous solution and drying with anhydrous magnesium sulfate. This was filtered and the solvent was distilled off, thereby obtaining 3.60 g of the captioned compound (yield 94%).
Quantity
2 g
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reactant
Reaction Step One
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2.4 g
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reactant
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2.65 g
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reactant
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40 mL
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solvent
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods III

Procedure details

2-bromoethanol (10.0 mL, 141 mmol) was added to a mixture of imidazole (12.5 g, 184 mmol) and tert-butyldimethylsilyl chloride (21.1 g, 140 mmol) in anhydrous DMF (25 mL). The reaction mixture was stirred at room temperature for 12 h, water and diethyl ether were added. The phases were separated. The aqueous phase was extracted with diethyl ether. The organic phase was washed with water and brine. The solution was dried with Na2SO4. Evaporation of the solvent yielded a colorless liquid. MS: calc'd 239 (MH+), exp 239 (MH+).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
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21.1 g
Type
reactant
Reaction Step One
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Quantity
25 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Key building block (E)-2-{4-[2-(2-tert-butoxycarbonylamino-phenylcarbamoyl)-vinyl]-phenyl}-4-(tert-butyl-dimethyl-silanyloxy)-butyric acid ethyl ester (II) can be prepared according to Scheme 6. Starting with commercially available 2-bromo-ethanol (XXIX), silylation with tert-butyldimethylsilyl chloride provides (2-bromo-ethoxy)-tert-butyl-dimethyl-silane (XXX). Alkylation of the potassium enolate of (4-bromo-phenyl)-acetic acid ethyl ester with XXX furnishes 2-(4-bromo-phenyl)-4-(tert-butyl-dimethyl-silanyloxy)-butyric acid ethyl ester (XXXI). Heck reaction of XXXI with (2-acryloylamino-phenyl)-carbamic acid tert-butyl ester gives key building block 2-{4-[2-(2-tert-butoxycarbonylamino-phenylcarbamoyl)-vinyl]-phenyl}-4-hydroxy-butyric acid ethyl ester (II).
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Synthesis routes and methods V

Procedure details

To a stirred solution of bromoethanol (9.912 g, 79.32 mmol) in dry DCM (25 ml) was added in one portion tert-butyldimethylsilyl chloride (13.212 g, 85.03 mmol) and the reaction mixture stirred at room temperature. A solution of triethylamine (8.865 g, 12.3 ml, 87.61 mmol) in dry DCM (40 ml) was then added dropwise over 1 h and 20 min. The reaction mixture was stirred at room temperature for 3 d, then water (30 ml) was added. The organic phase was separated and the aqueous phase was extracted with DCM (2×20 ml). The combined organic extracts were washed with brine (30 ml), dried (Na2SO4), and the solvent removed under reduced pressure to give a pale yellow oil. Distillation under reduced pressure gave the title compound (10.54 g, 55%) as a colourless oil.
Quantity
9.912 g
Type
reactant
Reaction Step One
Quantity
13.212 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
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reactant
Reaction Step Two
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Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
JD Hansen, BJ Newhouse, S Allen, A Anderson… - Tetrahedron letters, 2006 - Elsevier
The synthesis of racemic and non-racemic spirocyclic lactams that display high binding affinity toward CCR4 is described. Two distinct series of spirocycles were prepared from the …
Number of citations: 12 www.sciencedirect.com
JUA Engström, LJ Lindgren… - … Chemistry and Physics, 2006 - Wiley Online Library
Polyvinylpyrrolidone (PVP) is a synthetic, non‐toxic, water‐soluble polymer commonly used in a wide range of applications including several pharmaceutical applications. One example …
Number of citations: 20 onlinelibrary.wiley.com
E Holder, O Trapp, G Trapp, V Marin… - Chirality: The …, 2004 - Wiley Online Library
Electrokinetic chromatography was employed to separate the enantiomers of two novel functionalized ruthenium(II) complexes with different polypyridyl coordination spheres. The use …
Number of citations: 16 onlinelibrary.wiley.com
NR Guz, FR Stermitz, JB Johnson… - Journal of medicinal …, 2001 - ACS Publications
Although some progress has been reported on structure−activity relationships (SARs) for inhibitors of mammalian P-glycoprotein MDR efflux pumps, there is almost nothing in the …
Number of citations: 204 pubs.acs.org
B Malo-Forest, G Landelle, JA Roy, J Lacroix… - Bioorganic & medicinal …, 2013 - Elsevier
… Starting again with 4-iodophenol (5), the alcohol was alkylated by 2-bromoethoxy-tert-butyldimethylsilane 18 to afford 18 in 85% yield. Conversion of the latter into β,β-difluorostyrene …
Number of citations: 40 www.sciencedirect.com
JA Czaplewska, TC Majdanski… - Journal of Polymer …, 2015 - Wiley Online Library
A series of poly(ethylene glycol)‐block‐poly(allyl glycidyl ether) (PEG‐b‐PAGE) macroinitiators are prepared using the living anionic ring‐opening polymerization (AROP) technique, …
Number of citations: 9 onlinelibrary.wiley.com
TC Efthymiou, V Huynh, J Oentoro, B Peel… - Bioorganic & medicinal …, 2012 - Elsevier
… This compound was alkylated with 2-bromoethoxy-tert-butyldimethylsilane 16 in 39% yield to afford azide linker 1. Utilizing EDC as a coupling reagent, this compound was amide-bond …
Number of citations: 37 www.sciencedirect.com
T Fouquet, L Fetzer, G Mertz, L Puchot, P Verge - RSC Advances, 2015 - pubs.rsc.org
… 2-Bromoethoxy-tert-butyldimethylsilane (5) and cardoxyethoxy-tert-butyldimethylsilane (6). For the intermediary product 5, 2-bromoethanol (3.4 mL, 48 mmol) was dissolved in THF (240 …
Number of citations: 13 pubs.rsc.org
V Marin, E Holder, MAR Meier… - Macromolecular …, 2004 - Wiley Online Library
… 1,10-Phenantroline, 2-bromoethoxy-tert-butyldimethylsilane and N,N′-carbonyldiimidazole were purchased from Aldrich, hydrazine monohydrate from Acros, triethylamine, 1,6-…
Number of citations: 42 onlinelibrary.wiley.com
PM Cowley, J Baker, DR Barn, KI Buchanan… - Bioorganic & medicinal …, 2011 - Elsevier
The discovery and structure–activity relationship of a novel series of indole-2-carboxamide antagonists of the cannabinoid CB 1 receptor is disclosed. Compound 26i was found to be a …
Number of citations: 8 www.sciencedirect.com

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